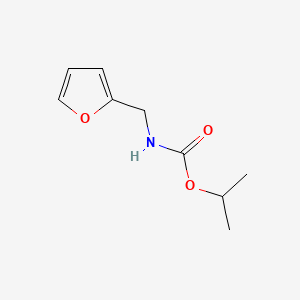
N-Isobutyl-1,4-butanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isobutyl-1,4-butanediamine is an organic compound with the molecular formula C8H20N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to a butane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Isobutyl-1,4-butanediamine can be synthesized through several methods. One common approach involves the reaction of 1,4-butanediamine with isobutyl bromide under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Isobutyl-1,4-butanediamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: The amine groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium ferrate in aqueous solution is a common oxidizing agent.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium can be used for reduction reactions.
Substitution: Alkyl halides such as isobutyl bromide in the presence of a base like sodium hydroxide are typical reagents.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Alkylated amines.
Wissenschaftliche Forschungsanwendungen
N-Isobutyl-1,4-butanediamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Isobutyl-1,4-butanediamine involves its interaction with various molecular targets. In oxidation reactions, it acts as a reducing agent, donating electrons to the oxidizing agent. This process involves the formation of intermediate species such as imines, which can further react to form nitriles . The pathways involved in these reactions are typically governed by the nature of the oxidizing or reducing agents and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butanediamine: A simple diamine with similar reactivity but lacks the isobutyl group.
1,5-Pentamethylenediamine: Another diamine with a longer carbon chain.
Putrescine: A naturally occurring diamine involved in biological processes.
Uniqueness
N-Isobutyl-1,4-butanediamine is unique due to the presence of the isobutyl group, which imparts different chemical properties and reactivity compared to other diamines. This structural difference can influence its solubility, boiling point, and interaction with other molecules, making it suitable for specific applications in polymer synthesis and pharmaceuticals .
Eigenschaften
| 90272-64-3 | |
Molekularformel |
C8H20N2 |
Molekulargewicht |
144.26 g/mol |
IUPAC-Name |
N'-(2-methylpropyl)butane-1,4-diamine |
InChI |
InChI=1S/C8H20N2/c1-8(2)7-10-6-4-3-5-9/h8,10H,3-7,9H2,1-2H3 |
InChI-Schlüssel |
NPTOAGPGIORAQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]-](/img/structure/B13766333.png)




